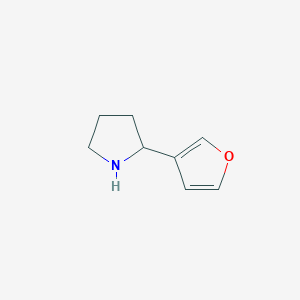
2-(Furan-3-yl)pyrrolidin
Übersicht
Beschreibung
2-(Furan-3-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a furan ring at the 3-position
Wissenschaftliche Forschungsanwendungen
2-(Furan-3-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
Furans
are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . They are found in a wide range of biologically active compounds and have been the subject of much research due to their presence in many natural products and pharmaceuticals .
Pyrrolidines
are organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . They are a key structural component of many natural products and pharmaceuticals . Pyrrolidines are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemische Analyse
Biochemical Properties
2-(Furan-3-yl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds and ionic interactions. These interactions enable 2-(Furan-3-yl)pyrrolidine to bind to active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 .
Cellular Effects
2-(Furan-3-yl)pyrrolidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins essential for cellular functions. Additionally, 2-(Furan-3-yl)pyrrolidine can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of 2-(Furan-3-yl)pyrrolidine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, 2-(Furan-3-yl)pyrrolidine can inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-3-yl)pyrrolidine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 2-(Furan-3-yl)pyrrolidine may degrade, leading to a decrease in its activity. Long-term studies have shown that the compound can have sustained effects on cellular functions, although its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 2-(Furan-3-yl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At high doses, 2-(Furan-3-yl)pyrrolidine can have toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
2-(Furan-3-yl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 2-(Furan-3-yl)pyrrolidine can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, affecting the levels of metabolites .
Transport and Distribution
Within cells and tissues, 2-(Furan-3-yl)pyrrolidine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, 2-(Furan-3-yl)pyrrolidine may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-(Furan-3-yl)pyrrolidine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For instance, 2-(Furan-3-yl)pyrrolidine may localize to the mitochondria, affecting mitochondrial functions and energy metabolism. Additionally, post-translational modifications can alter the compound’s localization and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-furylamine with 1,4-dibromobutane under basic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 2-(Furan-3-yl)pyrrolidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Furan-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyrrolidine ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Both the furan and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted pyrrolidine and furan derivatives.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Furan: An oxygen-containing heterocycle that shares the furan ring structure.
Pyrrole: Another nitrogen-containing heterocycle with a similar ring structure but different electronic properties.
Uniqueness: 2-(Furan-3-yl)pyrrolidine is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct electronic and steric properties
Eigenschaften
IUPAC Name |
2-(furan-3-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXFRHPXNDULKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657746 | |
| Record name | 2-(Furan-3-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-25-1 | |
| Record name | 2-(3-Furanyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Furan-3-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)
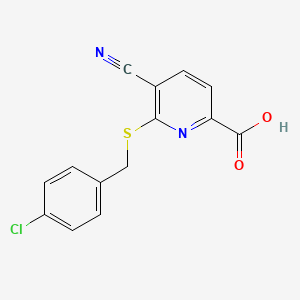
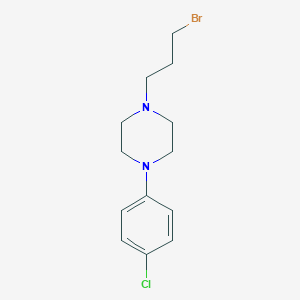

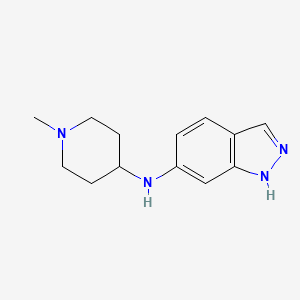
amine](/img/structure/B1461664.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)
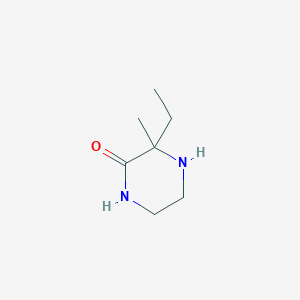

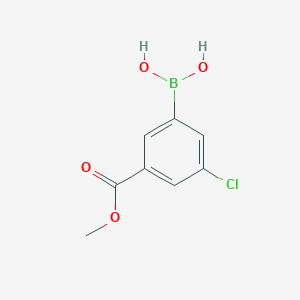
amine](/img/structure/B1461672.png)
![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)
